3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile
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Overview
Description
3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a nitrile group at the fourth position.
Mechanism of Action
Target of Action
It’s known that pyrazolo[3,4-b]pyridines, a group of compounds to which 3-(1h-pyrazol-1-yl)pyridine-4-carbonitrile belongs, have been of interest due to their close similarity with the purine bases adenine and guanine . This suggests that they might interact with similar biological targets as these bases, such as various enzymes and receptors.
Mode of Action
It’s known that pyrazolo[3,4-b]pyridines can present two isomeric structures , which might influence their interaction with targets
Biochemical Pathways
It’s known that pyrazolopyrimidine, a similar scaffold, acts as a bioisostere of adenine and retains the main interactions of atp at the kinase domain . This suggests that this compound might also interact with ATP-dependent pathways, potentially affecting a wide range of cellular processes.
Result of Action
It’s known that pyrazole derivatives demonstrate potent anti-cancer activity by inhibition of an array of targets . This suggests that this compound might also have potential anti-cancer effects.
Biochemical Analysis
Biochemical Properties
They can donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions . This property could potentially influence the way 3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile interacts with enzymes, proteins, and other biomolecules.
Cellular Effects
Related pyrazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the addition of H+ ions to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This could potentially explain how this compound exerts its effects at the molecular level.
Metabolic Pathways
It is known that cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines .
Scientific Research Applications
3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, including polymers and catalysts
Comparison with Similar Compounds
- 3-(1H-Pyrazol-1-YL)pyridine-4-carboxamide
- 3-(1H-Pyrazol-1-YL)pyridine-4-carboxylic acid
- 3-(1H-Pyrazol-1-YL)pyridine-4-methyl
Comparison: Compared to these similar compounds, 3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The nitrile group can participate in a variety of chemical reactions, making the compound versatile for synthetic applications .
Properties
IUPAC Name |
3-pyrazol-1-ylpyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-8-2-4-11-7-9(8)13-5-1-3-12-13/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDQRIBIXNOLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CN=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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